N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
This compound features a 1,3,4-thiadiazole core linked to a cyclohexanecarboxamide group and a thioether-substituted ethylamide moiety bearing a benzo[d][1,3]dioxol-5-ylmethyl group. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group enhances lipophilicity and metabolic stability, while the thiadiazole and carboxamide groups contribute to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c24-16(20-9-12-6-7-14-15(8-12)27-11-26-14)10-28-19-23-22-18(29-19)21-17(25)13-4-2-1-3-5-13/h6-8,13H,1-5,9-11H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOJISOOTHBLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- Thiadiazole ring : Often associated with antimicrobial and anticancer properties.
- Cyclohexanecarboxamide : Contributes to the compound's stability and solubility.
The molecular formula is , with a molecular weight of approximately 378.46 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the benzo[d][1,3]dioxole derivative.
- Introduction of the thiadiazole moiety through thioketone intermediates.
- Coupling with cyclohexanecarboxylic acid derivatives.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies : The compound was tested against various human cancer cell lines, showing promising cytotoxic effects with IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent:
- Mechanism of action : It is believed to inhibit bacterial cell wall synthesis by targeting Mur ligases (MurD and MurE), which are critical for peptidoglycan biosynthesis .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties:
- COX inhibition : Some analogs have demonstrated selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), suggesting potential applications in treating inflammatory conditions .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, a related thiadiazole compound was shown to induce apoptosis in breast cancer cells via the mitochondrial pathway. The study highlighted the importance of the benzo[d][1,3]dioxole moiety in enhancing the compound's efficacy against resistant cancer cell lines .
Case Study 2: Antimicrobial Testing
A series of experiments conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus, indicating strong antibacterial activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Applications
Research has demonstrated that this compound exhibits promising anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : Studies indicate that derivatives similar to this compound can effectively inhibit growth in various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others with significant percent growth inhibitions (PGIs) ranging from 51% to 86% against different cell lines .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar characteristics have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Mechanism of Action : The thioether linkage may disrupt microbial cell membranes or inhibit essential enzymes necessary for microbial survival .
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of synthesized compounds derived from similar structures. The findings indicated that specific derivatives exhibited IC50 values as low as 0.47 µM against thymidylate synthase (TS), an important enzyme for DNA synthesis . This suggests a targeted approach in developing anticancer agents.
Study 2: Antimicrobial Efficacy
In vitro tests on compounds structurally related to N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide revealed significant antimicrobial activity against various pathogens. The study utilized turbidimetric methods to quantify the effectiveness against bacterial strains .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Amide Group
The primary amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield cyclohexanecarboxylic acid and the corresponding amine derivative. This reaction is critical for modifying the compound’s pharmacological profile.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 12 hrs | Cyclohexanecarboxylic acid + Amine byproduct |
| Basic Hydrolysis | 2M NaOH, ethanol, reflux, 8 hrs | Cyclohexanecarboxylate salt + Ammonia release |
Oxidation of the Thioether Moiety
The -S-CH2- group is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO2-) derivatives depending on reaction intensity :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H2O2 (30%) | RT, 6 hrs, acetic acid solvent | Sulfoxide derivative |
| KMnO4 (excess) | 60°C, 3 hrs, aqueous H2SO4 | Sulfone derivative |
Electrophilic Substitution on the Thiadiazole Ring
The 1,3,4-thiadiazole ring participates in electrophilic aromatic substitution (EAS) at the C-5 position due to electron-deficient nature:
| Reaction | Reagents | Outcome |
|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2 hrs | 5-Nitro-thiadiazole derivative |
| Halogenation | Cl2/FeCl3, 40°C, 4 hrs | 5-Chloro-thiadiazole derivative |
Hydrolysis of the Benzo[d] dioxole Moiety
Under strong acidic conditions, the methylenedioxy group undergoes ring-opening hydrolysis :
| Conditions | Products | Application |
|---|---|---|
| Conc. HCl, reflux, 24 hrs | Catechol derivative + formaldehyde | Functionalization for further derivatization |
Cyclization and Ring-Opening Reactions
The thiadiazole ring can undergo ring-opening in the presence of nucleophiles (e.g., hydrazine) or reorganize under thermal stress :
| Reagent | Conditions | Product |
|---|---|---|
| Hydrazine hydrate | Ethanol, 80°C, 6 hrs | Thiosemicarbazide intermediate |
| Pyrolysis | 250°C, inert atmosphere | Fragmented heterocyclic compounds + H2S release |
Key Synthetic Considerations
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound is compared to three classes of analogs (Table 1):
Table 1: Structural Comparison of Key Analogs
Impact of Substituent Variations
Benzo[d][1,3]dioxole vs. 1,4-Dioxane-Fused Benzene
The target compound’s benzo[d][1,3]dioxole group (five-membered dioxole ring) differs from the 2,3-dihydrobenzo[b][1,4]dioxin group (six-membered dioxane ring) in ’s analog. Both groups enhance lipophilicity, but the dioxole may confer better metabolic resistance due to reduced ring strain .
Thiadiazole vs. Thiazole Core
The thiazole-based analog in replaces the thiadiazole core with a 2-thioxo-thiazoline, introducing a sulfur atom at position 2. However, the thiadiazole’s dual nitrogen atoms in the target compound may enhance π-stacking or hydrogen-bonding capabilities .
Carboxamide Substituents
- Cyclohexanecarboxamide (target) vs.
- Thioether linkage : Present in both the target and ’s analog, this group contributes to moderate lipophilicity compared to sulfonamide-linked analogs (e.g., ’s sulfonamide derivatives), which are more polar .
Spectroscopic and MS Data
- NMR : The benzo[d][1,3]dioxole group in the target compound would show characteristic aromatic protons at δ 6.7–7.0 ppm, similar to ’s benzodioxolemethyl signals .
- MS/MS Fragmentation : Molecular networking () predicts high cosine scores (>0.8) between the target and ’s analog due to shared thiadiazole-carboxamide-thioether motifs, indicating structural similarity .
Q & A
Q. What are the optimal synthetic routes for N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, and how can reaction yields be improved?
The compound is synthesized via multi-step reactions involving condensation of benzo[d][1,3]dioxole derivatives with thiadiazole intermediates. Key steps include:
- Thiosemicarbazide coupling under controlled pH and temperature.
- Microwave-assisted synthesis to enhance reaction rates (e.g., 70% yield improvement compared to conventional heating) .
- Use of anhydrous solvents (e.g., dry acetone) and catalysts (e.g., K₂CO₃) to minimize side reactions . Yield optimization requires monitoring via TLC and iterative adjustment of reaction time (typically 3–6 hours) and stoichiometry .
Q. How can the structural integrity of the synthesized compound be confirmed?
Structural confirmation employs:
- NMR spectroscopy : Peaks at δ 7.2–7.5 ppm (benzo[d][1,3]dioxole aromatic protons) and δ 3.8–4.2 ppm (thioethyl group) .
- IR spectroscopy : Absorbance at 1680–1700 cm⁻¹ (amide C=O stretch) and 1250–1270 cm⁻¹ (C-S bond in thiadiazole) .
- Mass spectrometry : Molecular ion peak at m/z 446.5 (matching the molecular formula C₁₉H₁₅N₄O₄S₂) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Enzyme inhibition studies : Target kinases or proteases using fluorescence-based assays (e.g., trypsin-like serine proteases) .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR strategies include:
- Substituent variation : Replace the cyclohexanecarboxamide group with aryl or heteroaryl moieties to assess impact on binding affinity .
- Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) to the thiadiazole ring to enhance metabolic stability .
- Pharmacophore mapping : Use X-ray crystallography or docking simulations to identify critical interactions (e.g., hydrogen bonding with His57 in serine proteases) .
Q. What computational methods are suitable for predicting target proteins or mechanisms of action?
Advanced approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Utilize descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions may arise from:
- Assay conditions : Differences in pH, serum content, or incubation time. Standardize protocols using CLSI guidelines .
- Compound purity : Verify purity (>95%) via HPLC and control for degradation products .
- Cell line heterogeneity : Validate results across multiple cell lines and primary cultures .
Methodological Notes
- Synthesis Troubleshooting : If yields drop below 40%, re-optimize solvent (switch from DMF to DMSO) or use fresh coupling agents .
- Bioassay Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
